2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 220.74 g/mol. It is classified as a hydrochloride salt, which is a common form for many organic compounds to enhance their solubility in water. This compound is primarily used in scientific research and has garnered interest due to its potential applications in medicinal chemistry and pharmacology.
The synthesis of 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride typically involves multi-step organic reactions. The methods can vary, but a common approach includes:
The molecular structure of 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride can be represented by its structural formula, which highlights the arrangement of atoms:
InChI=1S/C11H23ClN2O.ClH/c1-8(2)9(11)10(13)12-6-4-3-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H
CRKWFVZQZLIDTE-UHFFFAOYSA-N
CC(C)(C(=O)NCC1CCN(CC1)C)Cl
These structural representations provide insights into the compound's functional groups and stereochemistry, which are crucial for understanding its reactivity and biological activity.
The chemical reactivity of 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride is influenced by its functional groups:
Technical details regarding specific reactions involving this compound may require access to specialized chemical databases or journals.
The mechanism of action for 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride involves interactions at the molecular level with biological targets:
The compound's purity is generally reported at around 95%, which is crucial for ensuring reproducibility in scientific experiments.
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7